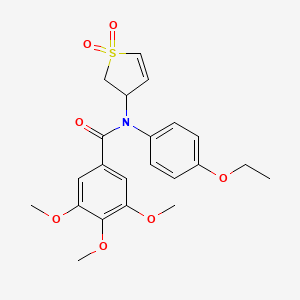
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C22H25NO7S and its molecular weight is 447.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H25N2O5S. Its unique structure incorporates a thiophene ring with a sulfone group and multiple methoxy substituents that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. The inhibition of TS leads to apoptosis in cancer cells and has been linked to the anticancer activity of several derivatives .
Anticancer Activity
Recent studies have indicated that derivatives of the thiophene-based compound exhibit significant antiproliferative effects against various cancer cell lines. For example:
- MCF-7 (Breast Cancer) : IC50 values reported around 1.1 μM.
- HCT-116 (Colon Cancer) : IC50 values around 2.6 μM.
- HepG2 (Liver Cancer) : IC50 values around 1.4 μM.
These results suggest that the compound may be more effective than standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial potential against pathogens like Escherichia coli and Staphylococcus aureus. The structure-activity relationship indicates that modifications in the substituents can enhance antimicrobial efficacy .
Structure-Activity Relationships (SAR)
The SAR studies reveal that:
- Positioning of Substituents : Ortho-substituted compounds generally show better activity compared to meta or para substitutions.
- Number of Substituents : Increased substitution tends to decrease biological activity.
For instance, the incorporation of a sulfone group was found to reduce cytotoxicity compared to other derivatives lacking this feature .
Synthesis and Evaluation
A study synthesized various derivatives of the compound and evaluated their biological activities. Notably:
- Compounds with additional methoxy groups showed enhanced anticancer activity.
- Molecular docking studies supported these findings by indicating favorable interactions with target enzymes .
Data Summary
属性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO7S/c1-5-30-18-8-6-16(7-9-18)23(17-10-11-31(25,26)14-17)22(24)15-12-19(27-2)21(29-4)20(13-15)28-3/h6-13,17H,5,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCXRNOQWULTHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














